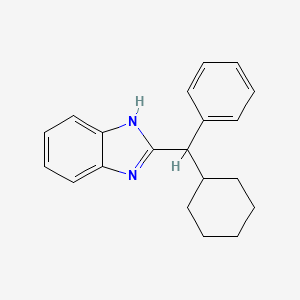![molecular formula C12H11NO6 B1663136 Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate CAS No. 65974-52-9](/img/structure/B1663136.png)
Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate
Descripción general
Descripción
Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate, also known as DNP, is a highly potent and toxic compound that has been widely used in scientific research. This compound has been studied for its unique chemical properties and its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Precursors and Derivatives :
- Tanaka, Yasuo, and Torii (1989) demonstrated the transformation of 2-(2-nitrophenyl)propenal into potent tryptophan precursors and useful indole derivatives, highlighting the compound's role in synthesizing amino acid precursors (Tanaka, Yasuo, & Torii, 1989).
- Oda et al. (1987) showed that 2- [(2-Nitrophenyl) methylene] propanedioic acids can be denitrocyclized to coumarins, a class of organic compounds often used in pharmaceuticals (Oda et al., 1987).
Development of Novel Catalytic Processes :
- Kollár, Consiglio, and Pino (1987) explored its use in asymmetric hydroformylation of unsaturated esters, revealing potential for regioselective and enantioselective catalysis (Kollár, Consiglio, & Pino, 1987).
Material Science and Energy Storage Applications :
- Wilmet et al. (1990) studied the solid-plastic phase transition in polyols, including derivatives of this compound, for energy storage applications (Wilmet et al., 1990).
Spectroscopic and Structural Characterization Studies :
- Diwaker et al. (2015) synthesized and characterized a related compound using spectroscopic and theoretical methods, contributing to understanding the electronic and optical properties of such compounds (Diwaker et al., 2015).
Chemical Reaction Mechanism Studies :
- Jiang et al. (2015) provided theoretical insights into the conjugate addition reaction of dimethyl propanedioate to 1-nitroprop-1-ene, elucidating reaction mechanisms and solvation effects (Jiang et al., 2015).
Environmental Applications :
- Pignatello and Sun (1995) investigated the photoassisted Fenton reaction using related compounds for effective water treatment and pesticide decomposition (Pignatello & Sun, 1995).
Propiedades
Número CAS |
65974-52-9 |
|---|---|
Nombre del producto |
Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
Fórmula molecular |
C12H11NO6 |
Peso molecular |
265.22 g/mol |
Nombre IUPAC |
dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3 |
Clave InChI |
LKLMASCOTOBEMT-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
SMILES canónico |
COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Otros números CAS |
65974-52-9 |
Sinónimos |
NCI-126224; 2-(2-Nitro-benzylidene)-malonic acid dimethyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

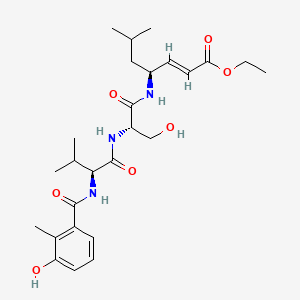
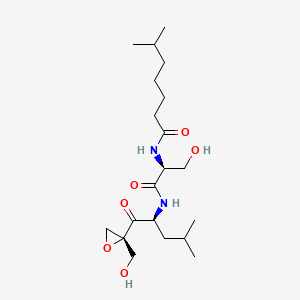
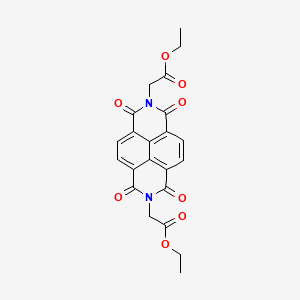
![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)
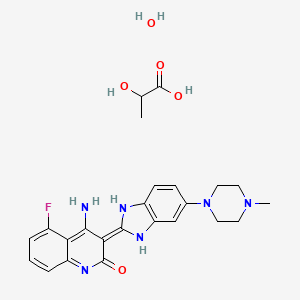
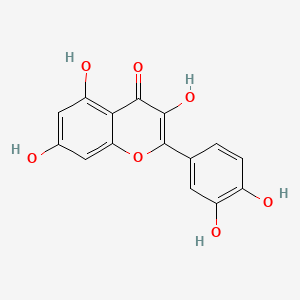
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide](/img/structure/B1663065.png)
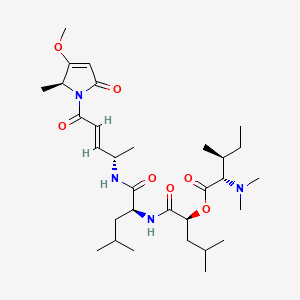
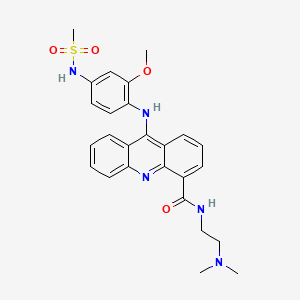
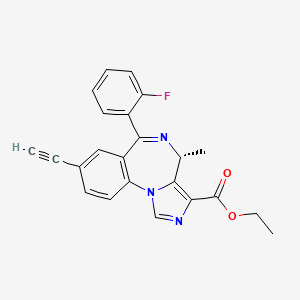
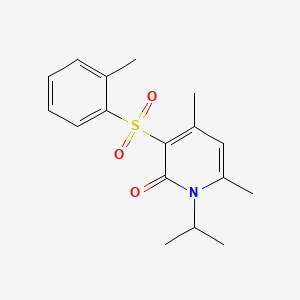
![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)
![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)
